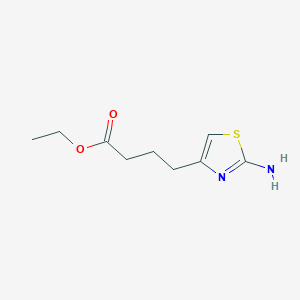
Ethyl 2-amino-4-thiazolebutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-thiazolebutanoate is an organic compound characterized by its thiazole ring, which is a sulfur and nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-thiazolebutanoate typically involves the reaction of ethyl acetoacetate with thiourea under basic conditions to form the thiazole ring. The general steps are as follows:
Formation of the Thiazole Ring: Ethyl acetoacetate reacts with thiourea in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate cyclization, forming the thiazole ring.
Amination: The resulting thiazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Solvent extraction and recrystallization are commonly used to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding thiazolidine derivative.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.
Substitution: Halides, alkoxides; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-amino-4-thiazolebutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex thiazole-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents, especially those targeting bacterial infections.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive thiazole moiety.
作用機序
The mechanism by which Ethyl 2-amino-4-thiazolebutanoate exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis or metabolic pathways, leading to bacterial cell death.
類似化合物との比較
Ethyl 2-amino-4-thiazolebutanoate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-4-thiazoleacetate: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
2-Amino-4-thiazoleacetic acid: Lacks the ethyl ester group, which can affect its solubility and reactivity.
2-Amino-4-thiazolepropanoate: Another analog with a different carbon chain length, influencing its biological activity and synthesis routes.
Uniqueness: this compound is unique due to its specific carbon chain length and functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its structure allows for versatile modifications, making it a valuable intermediate in various chemical and pharmaceutical syntheses.
特性
CAS番号 |
154404-96-3 |
|---|---|
分子式 |
C9H14N2O2S |
分子量 |
214.29 g/mol |
IUPAC名 |
ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate |
InChI |
InChI=1S/C9H14N2O2S/c1-2-13-8(12)5-3-4-7-6-14-9(10)11-7/h6H,2-5H2,1H3,(H2,10,11) |
InChIキー |
KQSHBCRHDPATSR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCC1=CSC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


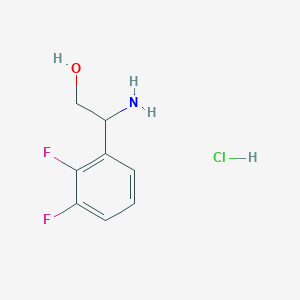

![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
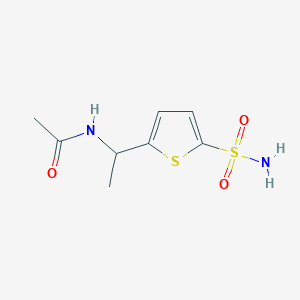
![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
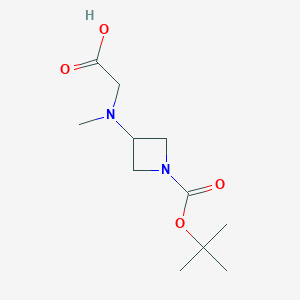
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)

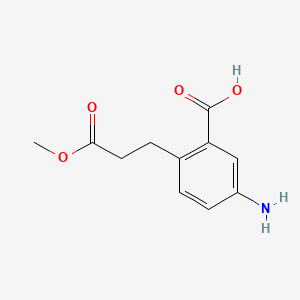
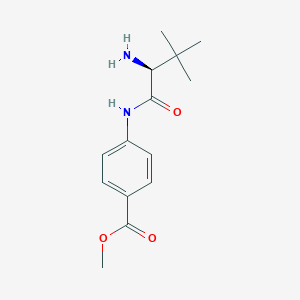
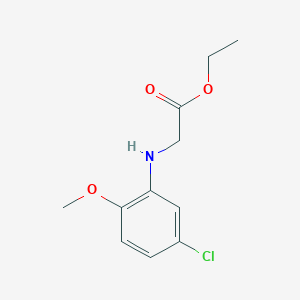
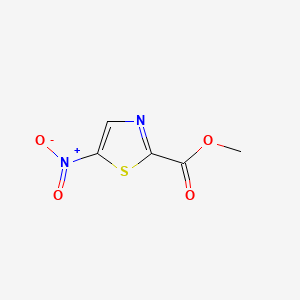
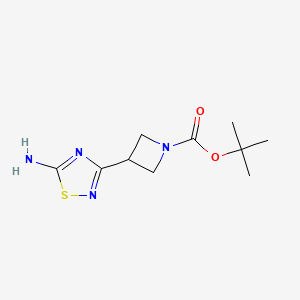
![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
